2-Isopropoxybenzaldehyde
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Isopropoxybenzaldehyde can be represented by the SMILES stringCC(C)Oc1ccccc1C=O
. This indicates that the molecule consists of a benzene ring (represented by c1ccccc1
) with an aldehyde group (C=O
) and an isopropoxy group (CC(C)O
) attached. Physical And Chemical Properties Analysis
2-Isopropoxybenzaldehyde is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
Synthesis of Nitro-Substituted Hoveyda–Grubbs Metathesis Catalyst
2-Isopropoxybenzaldehyde is used in the synthesis of 2-isopropoxy-5-nitrobenzaldehyde, an important building block in the preparation of a ligand of nitro-substituted Hoveyda–Grubbs metathesis catalyst . This catalyst is used in several types of alkene metathesis reactions .
Preparation of Hoveyda–Grubbs Catalysts
2-Isopropoxybenzaldehyde is also used in the preparation of Hoveyda–Grubbs catalysts . These catalysts are used in various metathesis reactions such as cross metathesis (CM), ring-closing metathesis (RCM), and ring-opening cross metathesis (ROCM) .
Use in Continuous Flow Chemistry
In continuous flow chemistry, 2-Isopropoxybenzaldehyde is used for selective, efficient, and reproducible nitration to produce 2-isopropoxy-5-nitrobenzaldehyde .
Use in Organic Synthesis
2-Isopropoxybenzaldehyde, with its molecular weight of 164.20, is used as a building block in organic synthesis .
Safety and Hazards
2-Isopropoxybenzaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water .
Mechanism of Action
Mode of Action
The presence of the isopropoxy group and the benzaldehyde moiety could potentially interact with various biological targets through hydrophobic interactions, hydrogen bonding, and π-π stacking .
Biochemical Pathways
The specific biochemical pathways affected by 2-Isopropoxybenzaldehyde are currently unknown
properties
IUPAC Name |
2-propan-2-yloxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJVNPRHHLLANO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10290511 | |
Record name | 2-isopropoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10290511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxybenzaldehyde | |
CAS RN |
22921-58-0 | |
Record name | 22921-58-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69073 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-isopropoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10290511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ISOPROPOXY-BENZALDEHYDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is continuous flow chemistry advantageous for the nitration of 2-isopropoxybenzaldehyde?
A: The nitration of 2-isopropoxybenzaldehyde using red fuming nitric acid (HNO3) is recognized as a hazardous procedure []. Traditional batch reactions involving such reagents pose significant safety risks due to the potential for exothermic runaway reactions. Continuous flow chemistry, as described in the research [], offers a safer alternative. The reaction is conducted within a flow-through silicon-glass microreactor, allowing for precise temperature control and efficient heat dissipation. This setup significantly minimizes the risks associated with handling large volumes of hazardous reagents and improves the overall safety profile of the reaction.
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